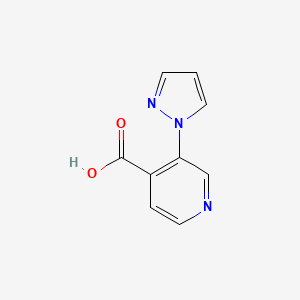

3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H7N3O2 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

3-pyrazol-1-ylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-2-4-10-6-8(7)12-5-1-3-11-12/h1-6H,(H,13,14) |

InChI Key |

DRAQCBIUUPSNFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=CN=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Coupling of Halogenated Pyridine and Pyrazole Derivatives

Another approach involves direct coupling of 3-bromopyridine with 3-chloropyrazole to form 3-(3-chloro-1H-pyrazol-1-yl)pyridine derivatives. The preparation of 3-chloropyrazole itself is a multi-step process:

- Treatment of 1H-pyrazole with dimethylsulfamoyl chloride and sodium hydride to form N,N-dimethyl-1H-pyrazole-1-sulfonamide.

- Chlorination with perchloroethane and n-butyl lithium to yield 3-chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide.

- Removal of the sulfonamide protecting group with trifluoroacetic acid to provide 3-chloropyrazole.

This 3-chloropyrazole is then coupled with 3-bromopyridine under suitable conditions to yield the pyrazolylpyridine intermediate, which can be further functionalized to introduce the carboxylic acid group at the 4-position.

Esterification and Hydrolysis Routes

In some syntheses, the carboxylic acid group is introduced or protected as esters during the synthetic sequence. For example, 2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid esters have been prepared by:

- Conversion of the carboxylic acid to acid chlorides using thionyl chloride.

- Reaction with alcohols (e.g., benzyl alcohol, 3,4-dimethoxyphenol) in the presence of coupling agents such as N,N-dicyclohexylcarbodiimide and catalytic 4-(dimethylamino)pyridine.

- Subsequent hydrolysis or deprotection to yield the free carboxylic acid.

This method allows for the synthesis of various ester derivatives that can be purified and characterized before conversion to the acid form.

Cyclization Using Hydrazine Derivatives

Some methods for related pyrazole carboxylic acids involve condensation and cyclization of alpha-difluoroacetyl intermediates with methylhydrazine in the presence of catalysts. Though this is described for difluoromethyl-substituted pyrazole carboxylic acids, the approach may offer insights into cyclization strategies applicable to 3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid:

- Addition reaction of 2,2-difluoroacetyl halide with α,β-unsaturated esters.

- Alkaline hydrolysis to yield alpha-difluoroacetyl intermediate carboxylic acid.

- Condensation and cyclization with methylhydrazine aqueous solution under catalysis.

- Recrystallization to obtain pure pyrazole carboxylic acid.

This method emphasizes high yield, reduction of isomer formation, and ease of purification, which are desirable features in pyrazole carboxylic acid synthesis.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of 3-hydrazinopyridine with dialkyl maleate | 3-hydrazinopyridine dihydrochloride, dialkyl maleate | Cyclization, chlorination, oxidation, hydrolysis, decarboxylation | High selectivity, well-established intermediates, copper(II) oxide catalyzed decarboxylation | Multi-step, requires careful control of oxidation and decarboxylation |

| Direct coupling of halogenated pyridine and pyrazole | 3-bromopyridine, 3-chloropyrazole | Preparation of 3-chloropyrazole, coupling reaction | Direct formation of pyrazolylpyridine core | Complex preparation of 3-chloropyrazole, multiple protection/deprotection steps |

| Esterification and hydrolysis | Pyridine carboxylic acid, various alcohols | Acid chloride formation, esterification, hydrolysis | Allows for purification of intermediates, versatile ester derivatives | Moderate yields, additional steps for ester hydrolysis |

| Cyclization with methylhydrazine (difluoromethyl analog) | 2,2-difluoroacetyl halide, α,β-unsaturated esters | Addition, hydrolysis, condensation, cyclization | High yield, reduced isomers, simple operation | Specific to difluoromethyl analogs, may require adaptation |

Research Findings and Practical Notes

- The copper(II) oxide-mediated decarboxylation step is critical and unique for efficient conversion to the pyrazolylpyridine core without loss of the carboxylic acid functionality.

- Oxidants such as manganese(IV) oxide and sodium persulfate/sulfuric acid in acetonitrile provide effective oxidation of dihydro-pyrazole intermediates to aromatic pyrazoles.

- Ester derivatives facilitate purification and characterization, with coupling agents like DCC and catalysts like DMAP improving esterification yields.

- Cyclization methods involving hydrazine derivatives and alpha-difluoroacetyl intermediates demonstrate improved yields and purity for related pyrazole carboxylic acids, suggesting potential for adaptation in synthesizing this compound.

Chemical Reactions Analysis

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.

Key Findings :

-

Esterification with benzyl alcohols under DCC/DMAP coupling yields aryl esters (e.g., 3,4-dimethoxyphenyl ester) in moderate yields .

-

Direct amidation via acyl chloride intermediates enables access to derivatives with potential bioactivity .

Decarboxylation Reactions

Decarboxylation of the carboxylic acid group is catalyzed by copper(II) oxide under polar aprotic conditions.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| CuO, DMF, 120°C | – | 3-(1H-pyrazol-1-yl)pyridine | 72% |

Mechanistic Insight :

-

The reaction proceeds via radical intermediates, with CuO acting as a decarboxylation catalyst. Conventional acids (HCl, H₂SO₄) fail to induce decarboxylation .

Substitution Reactions at the Pyridine Ring

The pyridine nitrogen and C2/C6 positions participate in electrophilic and nucleophilic substitutions.

Notable Example :

-

Chlorination at the pyrazole 3-position using NCS yields analogs with applications in agrochemicals .

Coordination Chemistry and Metal Complexes

The pyridine and pyrazole nitrogen atoms act as ligands for transition metals.

Structural Features :

-

Iron(II) complexes exhibit spin-crossover behavior, useful in molecular electronics .

-

Copper complexes show enhanced antibacterial activity compared to the free ligand .

Cyclization and Heterocycle Formation

The pyrazole ring participates in cycloaddition and annulation reactions.

| Reaction Partners | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,3-Diaminopyridine | Reflux, acid catalyst | 3H-Imidazo[4,5-b]pyridine derivatives | 58% | |

| 1,3-Dicarbonyls | Microwave, 150°C | Pyrazolo[3,4-b]pyridines | 81% |

Mechanistic Pathway :

-

Condensation with 1,3-dicarbonyls under microwave irradiation forms fused pyrazolo-pyridine systems, leveraging the pyrazole’s nucleophilic sites .

Oxidation and Reduction Reactions

The pyridine and pyrazole rings undergo redox transformations.

| Reaction Type | Reagents | Product | Outcome | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O | Pyridine N-oxide derivatives | Increased solubility | |

| Reduction | H₂, Pd/C | Tetrahydro-pyridine analogs | Bioactivity modulation |

Applications :

Scientific Research Applications

Antidiabetic Activity

Research indicates that derivatives of 3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid exhibit agonistic activity on human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in lipid metabolism and glucose homeostasis. A study demonstrated that certain derivatives could effectively reduce elevated plasma triglyceride levels in high-fructose-fed rat models, suggesting their potential as antidiabetic agents .

Anticancer Properties

Compounds containing the pyrazolo[3,4-b]pyridine core have been explored for their anticancer properties. The structural modifications of 3-(1H-pyrazol-1-yl)pyridine derivatives have been linked to enhanced cytotoxicity against various cancer cell lines. The ability to modulate the activity of specific kinases involved in cancer progression makes these compounds valuable in developing targeted therapies .

Neuroprotective Effects

Some studies have indicated that derivatives of this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The modulation of neurotransmitter systems and the reduction of oxidative stress markers are key mechanisms through which these compounds exert their neuroprotective effects .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound derivatives. Research has shown that variations in substituents on the pyrazole ring significantly influence the compound's pharmacological properties.

Key Findings from SAR Studies

- The steric bulkiness and electronic properties of substituents affect agonistic activity on hPPARα.

- The positioning of hydrophobic tails relative to the acidic head group is crucial for enhancing biological activity.

These insights guide further synthetic efforts to develop more potent and selective compounds based on this scaffold .

Synthetic Methodologies

The synthesis of this compound and its derivatives involves various chemical strategies, including cyclization reactions and functional group transformations.

Common Synthetic Routes

- Cyclization Reactions : Cyclization of appropriate hydrazines with pyridine carboxylic acids has been a common method for synthesizing this compound.

- Functionalization : Post-synthetic modifications allow for the introduction of various substituents that can enhance pharmacological properties.

These methodologies are essential for producing a library of compounds for biological testing .

Case Studies and Research Findings

Several case studies illustrate the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .

Comparison with Similar Compounds

Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid Derivatives

Key Example : 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives (e.g., compounds 1–9 from )

- Structural Differences: These derivatives have a fused pyrazole-pyridine core, unlike the non-fused pyrazole substituent in the target compound.

- Synthesis : Prepared via microwave-assisted cyclization of intermediates like 3-(4-ethylphenyl)-1H-pyrazol-5-amine with ethyl pyruvate and aryl aldehydes, followed by LiOH-mediated ester hydrolysis .

- Biological Activity : Demonstrated potent inhibition of OXA-48 β-lactamase, a carbapenemase enzyme in antibiotic-resistant bacteria . In contrast, the target compound has been explored as a TRK kinase inhibitor for cancer treatment .

Substituted Pyrazolo-Pyridine Carboxylic Acids

Key Examples :

- 1-(4-Fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (95% purity): Features a fluorophenyl group at the 1-position and a methyl group at the 3-position. The fluorine atom enhances metabolic stability and lipophilicity .

- 6-Cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid : Incorporates a cyclopropyl group, which may improve steric interactions with biological targets .

Comparison :

- The target compound lacks fused rings but shares the pyrazole-pyridine-carboxylic acid motif. Substituted derivatives often exhibit enhanced target affinity due to additional functional groups.

Non-Fused Pyrazole-Pyridine Analogues

Key Examples :

- 2-[5-(3-Hydroxyphenyl)-1H-pyrazol-1-yl]pyridine-4-carboxylic acid (C₁₅H₁₁N₃O₃, MW 265.27): A positional isomer with a hydroxyphenyl group on the pyrazole.

- 1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (C₁₆H₁₃N₃O₂, MW 279.3): Substituted with a benzyl group at N1 and a pyridine ring at C3. The benzyl group may enhance membrane permeability .

Comparison :

Data Table: Structural and Functional Comparison

Biological Activity

3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

This compound features a pyrazole ring fused with a pyridine structure, which is known for contributing to various pharmacological activities. The presence of the carboxylic acid group enhances its ability to interact with biological targets, making it a valuable candidate for further study.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It has shown efficacy against various phytopathogenic fungi, potentially through the inhibition of specific enzymes or disruption of cellular processes in target organisms.

Anticancer Activity

Compounds structurally related to this compound have been investigated for their anticancer properties. Studies suggest that these compounds may inhibit critical enzymes involved in cancer pathways, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

Anti-inflammatory Effects

The pyrazole moiety is recognized for its anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, which could be leveraged in the development of new anti-inflammatory drugs .

Enzyme Inhibition

One proposed mechanism for the biological activity of this compound involves its role as an enzyme inhibitor. For instance, it may inhibit enzymes such as DNA gyrase and other targets involved in cellular signaling pathways .

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological macromolecules. These studies indicate that the compound binds effectively to target proteins, which is crucial for understanding its mechanism of action against pathogens and cancer cells .

Structure-Activity Relationship (SAR)

A series of derivatives based on this compound have been synthesized to explore their SAR. Variations in substituents on the pyrazole and pyridine rings significantly influence their biological activities. For example, modifications can enhance binding affinity and selectivity towards specific targets .

Case Studies

Case Study 1: Antifungal Activity

In a study assessing antifungal efficacy, this compound was tested against several fungal strains. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL against certain pathogens, suggesting strong antifungal potential compared to existing antifungal agents.

Case Study 2: Anticancer Properties

A derivative of this compound was evaluated in vitro against breast cancer cell lines (MDA-MB-231). The results showed a significant reduction in cell viability at concentrations ranging from 5 to 50 µM, indicating potent anticancer activity .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antifungal, anticancer | Enzyme inhibition, molecular docking |

| Pyrazolo[3,4-b]pyridine derivatives | Anticancer, anti-inflammatory | Targeting kinase pathways |

| Benzofuran–pyrazole compounds | Broad-spectrum antimicrobial | Inhibition of DNA gyrase B |

Q & A

Basic Research Questions

Q. What are the key structural features and analytical methods for confirming the identity of 3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid?

- Structural Features : The compound contains a pyridine ring substituted at the 4-position with a carboxylic acid group and at the 3-position with a pyrazole moiety. Its molecular formula is C₉H₈N₃O₂ (or C₉H₈ClN₃O₂ in some derivatives), with a molecular weight of 226.62 g/mol .

- Analytical Methods :

- High-Performance Liquid Chromatography (HPLC) is used to confirm purity (≥95% as per typical synthetic batches) .

- Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) (¹H/¹³C) validate molecular weight and structural assignments .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodology :

- Multi-step coupling reactions : Pyrazole derivatives are introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated pyridines and pyrazole boronic esters .

- Carboxylic acid functionalization : The 4-carboxylic acid group is often introduced via hydrolysis of ester precursors under acidic or basic conditions (e.g., HCl/water at 93–96°C) .

- Example : Methyl ester intermediates (e.g., methyl pyridine-4-carboxylate) are hydrolyzed to yield the free acid .

Q. How is crystallographic data for this compound refined, and which software is recommended?

- Crystallographic Refinement :

- SHELXL is the gold standard for small-molecule refinement, enabling anisotropic displacement parameter modeling and twin correction .

- WinGX integrates SHELX programs for data processing, structure solution, and visualization, providing a user-friendly interface for crystallographic workflows .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

- Troubleshooting :

- Dynamic NMR (DNMR) : Resolves conformational exchange broadening by analyzing temperature-dependent splitting .

- 2D NMR Techniques : COSY and HSQC experiments clarify coupling between pyridine and pyrazole protons .

- X-ray Diffraction : Definitive structural confirmation via single-crystal analysis to resolve ambiguous proton assignments .

Q. What strategies optimize the synthesis of sterically hindered derivatives (e.g., 3-(2,6-dichlorophenyl-pyrazol-1-yl) analogs)?

- Advanced Synthetic Design :

- Buchwald-Hartwig Amination : For bulky aryl groups, use XPhos or SPhos ligands with Pd(OAc)₂ to enhance coupling efficiency .

- Microwave-Assisted Synthesis : Accelerates reaction rates for sterically challenging intermediates (e.g., 40–100°C, 5.5 hours under inert atmosphere) .

- Protecting Groups : Temporarily mask the carboxylic acid (e.g., tert-butyl esters) to prevent side reactions during pyrazole coupling .

Q. How do solvent polarity and pH affect the compound’s tautomeric equilibrium between pyrazole and pyridone forms?

- Mechanistic Analysis :

- UV-Vis Spectroscopy : Monitors tautomer shifts in solvents like DMSO (polar aprotic) vs. water (protic) .

- Computational Modeling : Density Functional Theory (DFT) calculations predict stabilization energies of tautomers .

- pH-Dependent Studies : Protonation at the pyridine nitrogen (pKa ~4–5) favors the pyridone form in acidic conditions .

Q. What crystallographic challenges arise when refining high-Z (heavy atom) derivatives of this compound?

- Refinement Considerations :

- Anisotropic Displacement : SHELXL models anisotropic thermal motion, critical for heavy atoms like Cl or Br substituents .

- Twinned Data : Use TWIN and BASF commands in SHELXL to correct for pseudo-merohedral twinning .

- Hydrogen Bonding Networks : ORTEP for Windows visualizes intermolecular interactions (e.g., carboxylic acid dimerization) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.